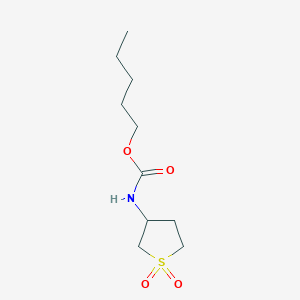![molecular formula C25H25N3O5 B3831260 5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide](/img/structure/B3831260.png)
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide
描述
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DAPI, which is an acronym for 4',6-diamidino-2-phenylindole. The compound is a fluorescent stain that is used in various applications, including cell biology, biochemistry, and molecular biology.
作用机制
The mechanism of action of DAPI involves the binding of the compound to the minor groove of DNA. This results in a conformational change in the DNA, which leads to an increase in fluorescence intensity. DAPI has a high affinity for AT-rich regions of DNA, which allows for the selective staining of the nucleus.
Biochemical and Physiological Effects:
DAPI has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research.
实验室实验的优点和局限性
One of the main advantages of DAPI is its high affinity for AT-rich regions of DNA. This allows for the selective staining of the nucleus, which is essential for various applications in cell biology, biochemistry, and molecular biology. DAPI is also a non-toxic compound that is easy to use and produces bright fluorescence signals.
One of the limitations of DAPI is its inability to distinguish between live and dead cells. This can lead to false-positive results in experiments. In addition, DAPI is not suitable for use in fixed tissues, as it does not penetrate the tissue well.
未来方向
The use of DAPI in scientific research is expected to continue to grow in the future. One area of research that is currently being explored is the development of new fluorescent stains that can be used in conjunction with DAPI to provide more specific staining of cells and tissues. In addition, the use of DAPI in 3D imaging is also being explored, as it has the potential to provide more detailed information about the structure of cells and tissues.
Conclusion:
In conclusion, 5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research. It is used to stain the nuclei of cells, allowing for the visualization of the nucleus under a fluorescence microscope. DAPI has a high affinity for AT-rich regions of DNA, which allows for the selective staining of the nucleus. It is a non-toxic compound that is easy to use and produces bright fluorescence signals. While DAPI has some limitations, its use in scientific research is expected to continue to grow in the future.
科学研究应用
DAPI is widely used as a fluorescent stain in various applications, including cell biology, biochemistry, and molecular biology. It is commonly used to stain the nuclei of cells, as it binds to the minor groove of DNA. This allows for the visualization of the nucleus under a fluorescence microscope. DAPI is also used to stain chromosomes, allowing for the visualization of chromosomal abnormalities. In addition, DAPI is used in flow cytometry to analyze DNA content in cells.
属性
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-25(2,3)24(33)26-17-13-15(22(31)27-18-8-4-6-10-20(18)29)12-16(14-17)23(32)28-19-9-5-7-11-21(19)30/h4-14,29-30H,1-3H3,(H,26,33)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNKGWSMZROTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2O)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3831192.png)
![N'-[(5-nitro-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3831195.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3831205.png)



![N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B3831223.png)
![[(4-acetyl-2-nitrophenyl)thio]acetic acid](/img/structure/B3831227.png)
![2-[(carboxymethyl)thio]-5-nitrobenzoic acid](/img/structure/B3831234.png)
![dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one](/img/structure/B3831240.png)
![2-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3831255.png)
![2-({3-[(diphenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3831258.png)
![5-methyl-2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3831265.png)
![4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid](/img/structure/B3831267.png)